All-trans-7,8-dihydroretinol
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Overview
Description
All-trans-7,8-dihydroretinol is a retinoid obtained by formal hydrogenation across the 7,8-double bond of all-trans-retinol It has a role as a marine xenobiotic metabolite. It is a retinoid and a primary alcohol.
Scientific Research Applications
Enzymatic Activity and Metabolism
All-trans-7,8-dihydroretinol is involved in the metabolism of vitamin A, specifically being a product of enzymatic activity. The enzyme retinol saturase has been found to have altered bond specificity in zebrafish, capable of saturating either the 13-14 or 7-8 double bonds of all-trans-retinol to produce all-trans-13,14-dihydroretinol or all-trans-7,8-dihydroretinol, respectively (Moise et al., 2007). This enzyme is crucial in the metabolic pathway of vitamin A derivatives, showing its importance in vertebrate physiology.
Stereospecificity and Biological Effects
Further research highlights the stereospecificity of retinol saturase, which produces different isomers of dihydroretinoids, including all-trans-7,8-dihydroretinol. These isomers have varying biological effects and interactions with receptors like retinoic acid receptors (RARs). The different isomers of dihydroretinoids, including all-trans-7,8-dihydroretinol, show distinct biological activities and receptor interactions, indicating their potential role in cellular signaling processes (Moise et al., 2008).
Transactivation and Nuclear Receptor Activation
The role of all-trans-7,8-dihydroretinol in nuclear receptor activation and gene transcription regulation is significant. Dihydroretinoids, including all-trans-7,8-dihydroretinol, activate retinoic acid receptors, influencing gene transcription related to cellular differentiation and other physiological processes (Moise et al., 2009). This demonstrates the potential signaling functions of all-trans-7,8-dihydroretinol in diverse biological contexts.
properties
Molecular Formula |
C20H32O |
---|---|
Molecular Weight |
288.5 g/mol |
IUPAC Name |
(2E,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trien-1-ol |
InChI |
InChI=1S/C20H32O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,13,21H,7,10-12,14-15H2,1-5H3/b9-6+,16-8+,17-13+ |
InChI Key |
XEMSPUZLYVPKPX-SHGBQBHBSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)CC/C(=C/C=C/C(=C/CO)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCC(=CC=CC(=CCO)C)C |
synonyms |
7,8-dihydroretinol all-trans-7,8-dihydroretinol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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